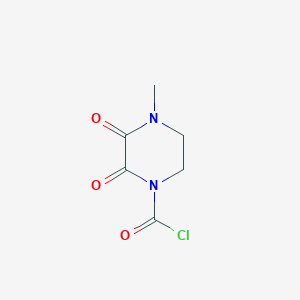![molecular formula C5H5N5 B14605507 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- CAS No. 61139-69-3](/img/structure/B14605507.png)
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- makes it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- typically involves the construction of the triazine ring on the basis of azoles or the annulation of the azole fragment to the triazine ring . One common method involves the methylation of 2-aryl triazolo[1,5-d][1,2,4]triazine-5(6H)-thiones using methyl iodide in the presence of sodium hydroxide to give the corresponding 5-methylthio derivatives. These derivatives can then be transformed into the corresponding 5-hydrazino derivatives via nucleophilic displacement with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the triazine ring or other functional groups attached to it.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazolotriazines .
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different target receptors contributes to its bioactivity .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar biological activities and are used in drug design and development.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric variants also exhibit diverse pharmacological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines:
The uniqueness of 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- lies in its specific structure and the ability to form various derivatives with distinct biological activities.
Propriétés
Numéro CAS |
61139-69-3 |
|---|---|
Formule moléculaire |
C5H5N5 |
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-6-5-8-7-3-10(5)9-4/h2-3H,1H3 |
Clé InChI |
BEBXUXLNWPDQPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=NN=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)


![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)

![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)


